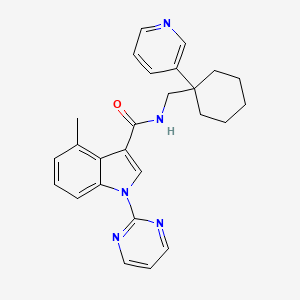
Bicyclic heteroaryl amide derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclic heteroaryl amide derivative 1 is a compound that features a bicyclic structure with heteroatoms integrated into the ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of heteroatoms in the bicyclic structure imparts unique chemical and physical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclic heteroaryl amide derivative 1 typically involves the formation of the bicyclic core followed by the introduction of the amide functionality. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminopyridines with isocyanides and dialkyl acetylenedicarboxylates can yield the desired bicyclic heteroaryl amide . The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclic heteroaryl amide derivative 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
Bicyclic heteroaryl amide derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bicyclic heteroaryl amide derivative 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target molecule. For example, as a γ-secretase modulator, it can influence the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease .
Comparison with Similar Compounds
Bicyclic heteroaryl amide derivative 1 can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar bicyclic structure but differ in the type and position of heteroatoms.
Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar bicyclic core but with different functional groups and reactivity.
Thiadiazole derivatives: These compounds contain a thiadiazole ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of heteroatoms and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H27N5O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylcyclohexyl)methyl]-1-pyrimidin-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C26H27N5O/c1-19-8-5-10-22-23(19)21(17-31(22)25-28-14-7-15-29-25)24(32)30-18-26(11-3-2-4-12-26)20-9-6-13-27-16-20/h5-10,13-17H,2-4,11-12,18H2,1H3,(H,30,32) |
InChI Key |
OIKQYDBRBPIGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2C(=O)NCC3(CCCCC3)C4=CN=CC=C4)C5=NC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




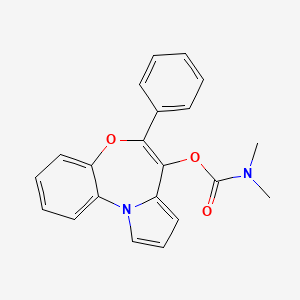
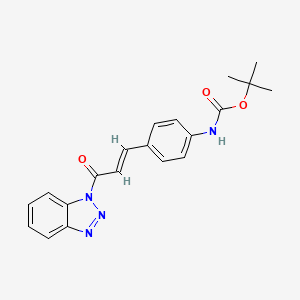
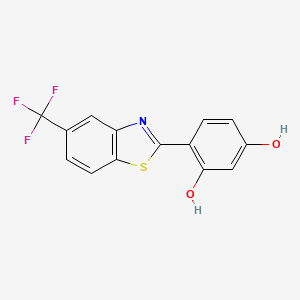

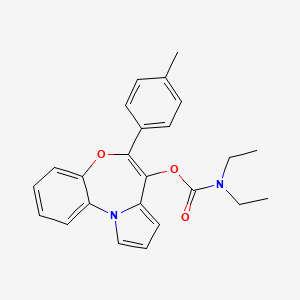
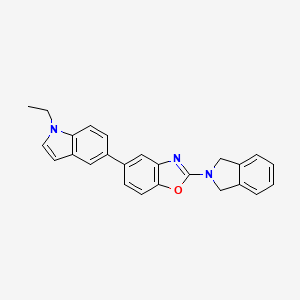
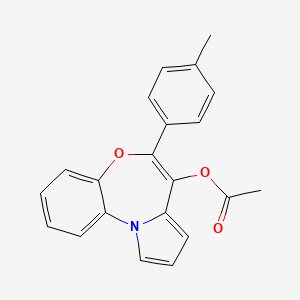

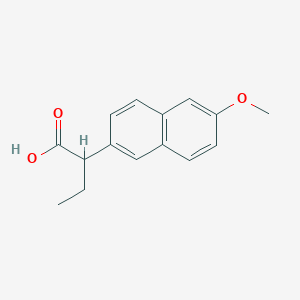
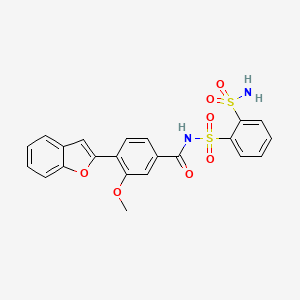
![[4-(1-Aminoethyl)-2,6-difluorophenyl]-isoquinolin-5-ylmethanone](/img/structure/B10833172.png)
![7-((3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzyl)oxy)-1,2,2-trimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B10833175.png)
